![molecular formula C6H6Br3N B1181712 2-phenyliMidazole[4,5f][1,10]phenanthroline CAS No. 171565-44-9](/img/no-structure.png)

2-phenyliMidazole[4,5f][1,10]phenanthroline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

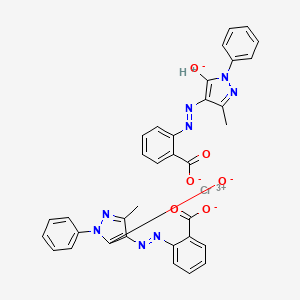

2-phenyliMidazole[4,5f][1,10]phenanthroline is a complex that has been studied for its various properties. It has been used in the synthesis of Ruthenium (II) complexes and has shown third order nonlinear optical properties . It has also been used in the development of fluorescent probes for specific recognition of ATP .

Synthesis Analysis

The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline involves the conversion of substituted aldehydes and 1,10,phenanthroline-5-dione under solvent-free conditions . The process involves grinding 1,10,phenanthroline-5dione, aromatic aldehydes, and ammonium acetate in the presence of [HBim] BF 4 ionic liquid as a catalyst .Chemical Reactions Analysis

2-phenyliMidazole[4,5f][1,10]phenanthroline has been used in the development of Zn (II) complexes that selectively detect ATP over other phosphate-based biologically important anions . The variation in the emission responses of these metal complexes in the presence of ATP is tuned by the electron-donating and withdrawing ability of the para positional functional group of phenyl ring substitution at the 2 position of the imidazole ring .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for 2-phenyliMidazole[4,5f][1,10]phenanthroline could involve further exploration of its properties and potential applications. For instance, its use in the development of fluorescent probes for ATP detection suggests potential applications in clinical biology and diagnostic applications . Additionally, its role in the synthesis of Ruthenium (II) complexes suggests potential applications in the field of nonlinear optics .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline can be achieved through a multi-step process involving the reaction of starting materials with specific reagents to form intermediate compounds, which are then further reacted to yield the final product.", "Starting Materials": ["2-phenyl-1H-imidazole", "2,9-dibromo-1,10-phenanthroline", "Sodium hydride", "Dimethylformamide (DMF)", "Acetic acid", "Hydrogen peroxide", "Methanol", "Sodium thiosulfate", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Synthesis of 2-phenyl-1H-imidazole-4-carbaldehyde by reacting 2-phenyl-1H-imidazole with DMF and acetic acid in the presence of hydrogen peroxide", "Step 2: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid by reacting 2-phenyl-1H-imidazole-4-carbaldehyde with sodium chlorite and acetic acid", "Step 3: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester by reacting 2-phenyl-1H-imidazole-4-carboxylic acid with methanol and sulfuric acid", "Step 4: Synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester with 2,9-dibromo-1,10-phenanthroline in the presence of sodium hydride and DMF", "Step 5: Synthesis of 2-phenyliMidazole[4,5f][1,10]phenanthroline by reacting 2-phenyl-1H-imidazole-4-carboxylic acid methyl ester-2,9-dibromo-1,10-phenanthroline adduct with sodium thiosulfate and water" ] } | |

CAS-Nummer |

171565-44-9 |

Produktname |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Molekularformel |

C6H6Br3N |

Molekulargewicht |

0 |

Synonyme |

2-phenyliMidazole[4,5f][1,10]phenanthroline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.